

# Apc366 TFA: A Technical Guide to the Selective Mast Cell Tryptase Inhibitor

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## Compound of Interest

Compound Name: Apc 366 tfa

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This document provides a comprehensive technical overview of Apc366 trifluoroacetate (TFA), a selective inhibitor of mast cell tryptase. It details the compound's chemical structure, physicochemical properties, mechanism of action, and key experimental findings, offering valuable insights for its application in research and drug development.

## Chemical Structure and Properties

Apc366, systematically named N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide, is a peptidomimetic compound.<sup>[1][2]</sup> The trifluoroacetate salt is the commonly supplied form for research purposes.

The chemical identity of Apc366 is defined by its specific stereochemistry and molecular composition, which are crucial for its inhibitory activity against mast cell tryptase.

Table 1: Chemical and Physical Properties of Apc366 TFA

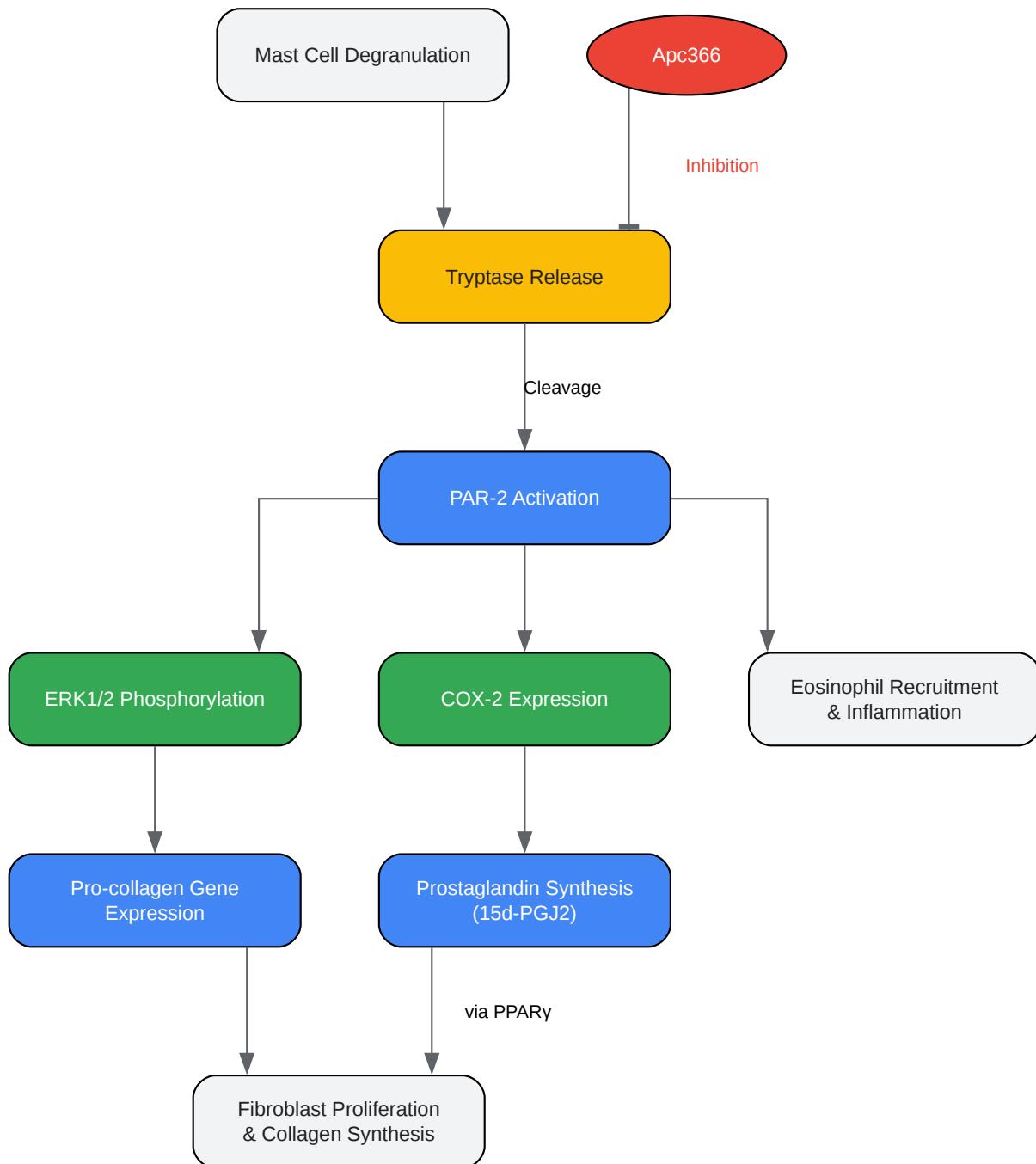
Property	Value	Reference(s)
Synonyms	APC 366 trifluoroacetate, N2-[(1-Hydroxy-2-naphthalenyl)carbonyl]-L-arginyl-L-prolinamide trifluoroacetate	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to off-white lyophilized powder	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>22</sub> H <sub>28</sub> N <sub>6</sub> O <sub>4</sub> (Free Base) C <sub>24</sub> H <sub>29</sub> F <sub>3</sub> N <sub>6</sub> O <sub>6</sub> (TFA Salt)	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	440.50 g/mol (Free Base) 554.52 g/mol (TFA Salt)	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	158921-85-8 (Free Base) 2421110-28-1 (TFA Salt)	<a href="#">[1]</a> <a href="#">[3]</a>
Purity	≥95% to ≥97% (by HPLC)	<a href="#">[1]</a> <a href="#">[4]</a>
Solubility	Soluble in Ethanol:Water (5 mg/mL in 20% EtOH)	<a href="#">[4]</a>
Storage	Store at -20°C, sealed, away from moisture and light	<a href="#">[1]</a> <a href="#">[3]</a>
Chemical Structure (SMILES)	FC(F)(C(O)=O)F.NC(NCCC--INVALID-LINK--=O)=O)NC(C2=C(O)C3=CC=C3=C2)=O=N (for TFA salt)	<a href="#">[1]</a> <a href="#">[2]</a>

## Mechanism of Action: Inhibition of the Tryptase/PAR-2 Axis

Apc366 is a selective, competitive, and irreversible inhibitor of mast cell tryptase.[\[1\]](#)[\[5\]](#)[\[6\]](#) Tryptase is a tetrameric serine protease, the most abundant protein mediator stored in the secretory granules of mast cells.[\[7\]](#) Upon mast cell degranulation during an allergic or

inflammatory response, tryptase is released into the extracellular milieu where it exerts its biological effects, primarily through the activation of Protease-Activated Receptor 2 (PAR-2), a G-protein-coupled receptor.[1][8]

Apc366 functions by blocking the catalytic site of tryptase, thereby preventing it from cleaving and activating PAR-2. This inhibition disrupts the downstream signaling cascades that lead to key features of allergic and fibrotic diseases.

[Click to download full resolution via product page](#)**Caption:** Tryptase/PAR-2 signaling pathway inhibited by Apc366.

## Quantitative Biological Data

The inhibitory potency of Apc366 has been quantified in various assays. It is important to note a discrepancy in the reported Inhibitor Constant (Ki) values in the literature, which may reflect different experimental conditions or tryptase sources.

Table 2: Inhibitory Activity of Apc366 against Human Tryptase

Parameter	Value	Reference(s)
IC <sub>50</sub>	1400 ± 240 nM	[6]
Ki	7.1 μM	[4][9][10]
Ki	530 nM	[6]

Note: The significant difference in reported Ki values may be due to variations in assay conditions, such as incubation time and the source of the enzyme. A 2015 study noted that Apc366 lacked high potency, which may favor the higher Ki value.[11]

Table 3: Summary of Key In Vivo & Clinical Findings for Apc366

Model System/Disease	Dosing Regimen	Key Outcomes	Reference(s)
Allergic Asthma (Human)	5 mg, aerosol inhalation, 3 times/day for 4 days	Significantly reduced the late asthmatic response (LAR) to allergen challenge. No significant effect on the early asthmatic response (EAR) or bronchial hyperresponsiveness.	[12]
Allergic Airway Response (Pig)	5 mg in 1 mL water, aerosol, administered twice before allergen challenge	Significantly reduced the increase in airway resistance (Raw) and prevented the decrease in dynamic lung compliance (Cdyn) following allergen challenge.	[13][14]
Hepatic Fibrosis (Rat)	Not specified in abstract	Reduced hepatic fibrosis scores, collagen content, and serum biochemical markers. Decreased expression of PAR-2 and $\alpha$ -smooth muscle actin ( $\alpha$ -SMA).	[4][8]
Eosinophil Recruitment (Mouse)	5 mg/kg, subcutaneous injection	Reduced eosinophil recruitment into the pleural cavity induced by a PAR-2 activating peptide.	[3][5]

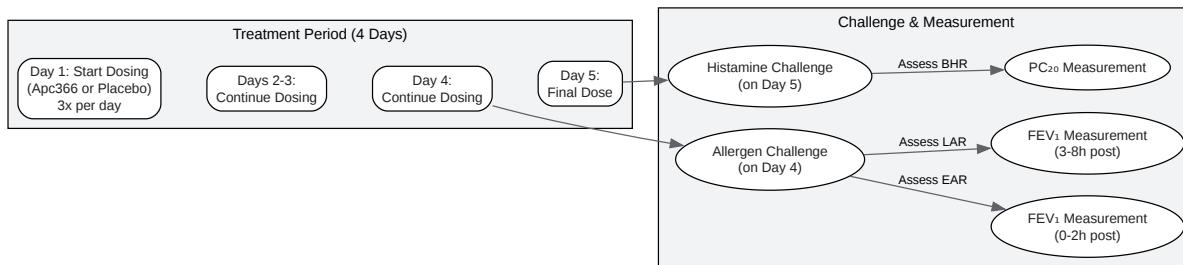
## Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of key experimental protocols where Apc366 has been utilized.

## Human Clinical Trial in Allergic Asthma (Krishna MT, et al., 2001)

This study investigated the effect of inhaled Apc366 on allergen-induced airway responses in asthmatic patients.

- Study Design: A randomized, double-blind, placebo-controlled, crossover study.
- Participants: 16 mild atopic asthmatics with previously demonstrated early and late asthmatic responses (EAR and LAR) to a specific allergen.
- Treatment Protocol:
  - Treatment Period: Subjects received either Apc366 (5 mg) or a matching placebo, administered via aerosol inhalation three times daily for four consecutive days.
  - Washout Period: A washout period separated the two treatment arms of the crossover design.
  - Allergen Challenge: On day 4 of each treatment period, subjects underwent an inhaled allergen challenge.
  - Histamine Challenge: On day 5, one hour after the final dose, bronchial hyperresponsiveness (BHR) was assessed via a histamine challenge.
- Primary Endpoints:
  - EAR: Maximum fall in Forced Expiratory Volume in 1 second (FEV<sub>1</sub>) within the first 2 hours post-allergen challenge.
  - LAR: Area under the curve for the percent fall in FEV<sub>1</sub> from 3 to 8 hours post-challenge.
  - BHR: The provocative concentration of histamine causing a 20% fall in FEV<sub>1</sub> (PC<sub>20</sub>).

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**Caption:** Experimental workflow for the Apc366 asthma clinical trial.

## Bile Duct Ligation-Induced Hepatic Fibrosis in Rats (Lu J, et al., 2014)

This preclinical study aimed to determine if tryptase inhibition could prevent the development of liver fibrosis.[8]

- Animal Model: Male Sprague-Dawley rats.
- Fibrosis Induction: Hepatic fibrosis was induced by bile duct ligation (BDL), a standard surgical procedure that causes cholestatic liver injury and subsequent fibrosis. A sham-operated group served as a control.
- Treatment: A cohort of BDL rats was treated with the tryptase inhibitor Apc366.
- Endpoint Analysis: After the study period, the following parameters were assessed:
  - Histology: Liver tissue was stained (e.g., with Masson's trichrome) to score the degree of fibrosis.

- Biochemistry: Serum levels of liver enzymes (e.g., ALT, AST) were measured to assess liver damage.
- Collagen Content: The amount of collagen in the liver tissue was quantified, likely via hydroxyproline assay.
- Protein Expression: The expression of key fibrotic and signaling markers, including  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA, a marker of activated hepatic stellate cells) and PAR-2, was determined using techniques like Western blotting or immunohistochemistry.

## Eosinophil Recruitment in Mice (Matos NA, et al., 2013)

This study investigated the role of the tryptase/PAR-2 axis in recruiting eosinophils, a key event in allergic inflammation.[9]

- Animal Model: Male BALB/c mice.
- Inflammatory Challenge: Inflammation was induced by injecting either mast cell tryptase or the PAR-2 activating peptide (SLIGRL-NH<sub>2</sub>) into the pleural cavity of the mice.
- Pharmacological Intervention:
  - To confirm the role of tryptase, mice challenged with the PAR-2 activating peptide were pre-treated with Apc366 (5 mg/kg, s.c.).
  - To confirm the role of PAR-2, mice challenged with tryptase were pre-treated with a PAR-2 antagonist.
- Endpoint Analysis: At 24 or 48 hours post-challenge, the pleural cavity was washed (lavage).
  - Cell Counting: The total number of leukocytes and the specific number of eosinophils in the lavage fluid were determined by cell counting and differential staining (e.g., May-Grünwald-Giemsa).
  - PAR-2 Expression: The expression of PAR-2 on the surface of pleural eosinophils was analyzed by flow cytometry.

## Conclusion

Apc366 TFA is a valuable research tool for investigating the roles of mast cell tryptase and PAR-2 in various pathophysiological processes. Its ability to selectively inhibit tryptase has been demonstrated in a range of preclinical models of asthma, inflammation, and fibrosis, as well as in a human clinical trial for asthma. The data summarized herein provide a solid foundation for researchers and drug development professionals to design future studies aimed at elucidating the therapeutic potential of tryptase inhibition.

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